molecular formula C11H15NO B179720 (S)-2-(phenoxymethyl)pyrrolidine CAS No. 174213-76-4

(S)-2-(phenoxymethyl)pyrrolidine

Cat. No.: B179720
CAS No.: 174213-76-4
M. Wt: 177.24 g/mol
InChI Key: CVINTVJDIQIIGZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Phenoxymethyl)pyrrolidine (CAS 174213-76-4) is a chiral pyrrolidine derivative of significant value in pharmaceutical research and development. This compound serves as a versatile synthetic building block, with its (S)-configured stereocenter enabling the construction of molecules with defined biological activity. Its primary research application lies in its role as a critical precursor in the synthesis of caspase-3 inhibitors . Caspase-3 is a crucial mediator of apoptotic cell death, and its inhibitors are investigated for potential therapeutic applications in a range of conditions, including neurodegenerative diseases, ischaemia, and brain trauma . The phenoxymethyl-pyrrolidine moiety is a key structural feature in these inhibitors, contributing to potent enzymatic inhibition by interacting with the S3 pocket of the caspase-3 enzyme . Furthermore, the related (S)-(+)-2-pyrrolidinemethanol scaffold is utilized in the design of potent and selective sphingosine kinase (SphK) inhibitors, which are relevant in oncology and pulmonary arterial hypertension research . Pyrrolidine rings are privileged structures in drug discovery, featured in numerous approved therapeutics for their diverse biological activities . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, and it is recommended to store it in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(phenoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431823
Record name (2S)-2-(phenoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174213-76-4
Record name (2S)-2-(phenoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for S 2 Phenoxymethyl Pyrrolidine and Analogues

Chemo- and Stereoselective Synthesis of the Pyrrolidine (B122466) Core and its Phenoxymethyl (B101242) Adduct

The synthesis of (S)-2-(phenoxymethyl)pyrrolidine hinges on the initial stereoselective formation of a functionalized pyrrolidine ring. Naturally occurring chiral molecules, such as L-proline or (S)-pyroglutamic acid, are common starting materials, providing a reliable foundation for constructing the desired stereocenter. amanote.comacs.orgmdpi.comnih.govnih.gov

Approaches to (S)-2-(chloromethyl)-1-methylpyrrolidine Precursors

A key intermediate in the synthesis of related analogues is the (S)-2-(chloromethyl)pyrrolidine core. A common route to this precursor begins with the naturally occurring amino acid, L-proline. mdpi.comnih.govebi.ac.uk The synthesis typically involves the reduction of the carboxylic acid moiety of L-proline to a hydroxymethyl group, yielding (S)-prolinol. mdpi.comnih.gov This transformation can be achieved using reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com

Following the reduction, the nitrogen atom of the pyrrolidine ring is methylated. The resulting (S)-1-methyl-2-(hydroxymethyl)pyrrolidine can then be converted to the corresponding chloromethyl derivative. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), which substitutes the hydroxyl group with a chlorine atom, yielding (S)-2-(chloromethyl)-1-methylpyrrolidine, often isolated as its hydrochloride salt.

Starting MaterialKey Transformation StepsKey ReagentsProduct
L-Proline1. Reduction of carboxylic acid2. N-methylation3. Chlorination of alcohol1. LiAlH₄ or LiBH₄2. Methylating agent3. SOCl₂(S)-2-(chloromethyl)-1-methylpyrrolidine

Etherification Reactions for Phenoxymethyl Moiety Introduction

The introduction of the phenoxymethyl group is a critical step that is typically achieved through a nucleophilic substitution reaction. Two prominent methods for this etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. chem-station.comedubirdie.comwikipedia.orgmasterorganicchemistry.comfrancis-press.com In this context, phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form sodium phenoxide. The phenoxide then acts as a nucleophile, displacing a leaving group on the pyrrolidine precursor. For instance, (S)-2-(chloromethyl)pyrrolidine can be reacted with sodium phenoxide to form this compound. The reaction proceeds via an Sₙ2 mechanism, which results in an inversion of configuration if the leaving group is on a chiral center. wikipedia.orgmasterorganicchemistry.com To retain the desired (S)-stereochemistry, the starting material must have the appropriate configuration.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage, particularly from an alcohol precursor like (S)-2-(hydroxymethyl)pyrrolidine. organic-chemistry.orgnih.govmissouri.edu This reaction couples a primary or secondary alcohol with a pronucleophile, in this case, phenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmissouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmissouri.edu Therefore, to obtain the (S)-product, one would start with an (R)-configured alcohol precursor. The reaction forms a phosphonium (B103445) intermediate that activates the hydroxyl group, facilitating its displacement by the phenoxide. organic-chemistry.org

ReactionPyrrolidine PrecursorReagentsKey Features
Williamson Ether Synthesis(S)-2-(chloromethyl)pyrrolidinePhenol, Strong Base (e.g., NaH)Sₙ2 mechanism, requires alkyl halide. chem-station.comwikipedia.org
Mitsunobu Reaction(R)-2-(hydroxymethyl)pyrrolidinePhenol, PPh₃, DEAD or DIADInversion of stereochemistry, mild conditions. organic-chemistry.orgmissouri.edu

Functionalization and Derivatization of this compound for Diverse Chemical Applications

Once synthesized, the this compound scaffold can be further modified to create a diverse range of chemical structures with potential applications in various fields, including drug discovery.

Incorporation into Isatin-Based Scaffolds via Sulfonylation

A significant application of this compound is its incorporation into isatin (B1672199) sulfonamides. Isatin and its derivatives are well-known scaffolds in medicinal chemistry. google.comnih.gov The secondary amine of the pyrrolidine ring can act as a nucleophile to react with an isatin molecule functionalized with a sulfonyl chloride group (e.g., isatin-5-sulfonyl chloride). This reaction forms a stable sulfonamide linkage, covalently connecting the pyrrolidine moiety to the isatin core. This strategy has been employed to synthesize potent caspase inhibitors, where the this compound group plays a crucial role in the molecule's interaction with the enzyme's active site. google.com For example, (S)-1-methyl-5-(1-[2-(phenoxymethyl)pyrrolidinyl]sulfonyl)isatin is a known caspase 3 inhibitor. google.com

N-Alkylation and Further Modifications of Pyrrolidine Derivatives

The nitrogen atom of the pyrrolidine ring is a key site for further functionalization. N-alkylation can be readily achieved by treating this compound with various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base. nih.gov This allows for the introduction of a wide array of substituents, modulating the steric and electronic properties of the final molecule. For instance, N-benzylation can be performed using benzyl (B1604629) bromide. google.com These N-alkylation reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. Reductive N-alkylation, using aldehydes or ketones in the presence of a reducing agent, is another powerful method for introducing diverse N-substituents. rsc.org

Strategies for Pyrrolidinone and Related Oxidized Forms

The pyrrolidine ring can be oxidized to the corresponding lactam, a 2-pyrrolidinone. These oxidized forms are also valuable synthetic intermediates and are present in many biologically active compounds. amanote.comnih.govjst.go.jpunibo.itshokubai.org The synthesis of chiral 2-pyrrolidinones often starts from (S)-pyroglutamic acid, a derivative of glutamic acid. amanote.comnih.govjst.go.jpshokubai.org For a pre-formed phenoxymethyl pyrrolidine, oxidation of the ring can be challenging without affecting other functional groups. However, strategies involving the oxidation of a related precursor, such as an N-protected 5-hydroxy-pyrrolidine derivative, followed by the introduction of the phenoxymethyl side chain, can be employed. Alternatively, starting from a pyroglutaminol derivative, the phenoxymethyl group can be introduced via etherification, as seen in the synthesis of (2S)-2-[2-oxo-4-(phenoxymethyl)-l-pyrrolidinyl]butanamide. google.com This approach builds the desired functionality around a pre-existing pyrrolidinone core.

Radical Cyclization Approaches to Pyrrolidine Ring Systems

Radical cyclization reactions represent a powerful and versatile strategy for the construction of the pyrrolidine ring, a core structural motif in numerous natural products and pharmacologically active compounds. These methods are prized for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions, often with a high degree of stereocontrol. The general approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a suitably positioned unsaturated moiety, such as an alkene or alkyne, to form the five-membered ring.

A prominent method within this category is the 5-exo-trig cyclization of nitrogen-centered radicals. For instance, iminyl radical cyclizations, which can be initiated under microwave irradiation, have proven effective for the synthesis of functionalized pyrrolines. nsf.gov These pyrrolines serve as versatile intermediates that can be further elaborated into a variety of substituted pyrrolidines. The reaction proceeds by the formation of an iminyl radical, which then cyclizes onto a tethered alkene. The resulting cyclic radical can be trapped by various reagents, allowing for the introduction of diverse functionalities. nsf.gov

Another noteworthy approach involves the reductive radical cyclization of N-allyl-β-aminoalkyl phenyl selenides. The diastereoselectivity of this transformation can be significantly influenced by the choice of the nitrogen-protecting group. For example, unprotected or acyl-protected substrates tend to yield trans-2,4-disubstituted pyrrolidines, while the use of a diphenylphosphinoyl protecting group can direct the cyclization to favor the formation of the cis-diastereomer with high selectivity. This control over stereochemistry is a crucial aspect in the synthesis of complex target molecules.

The following table summarizes key research findings on the synthesis of pyrrolidine derivatives via radical cyclization, highlighting the diversity of substrates, reaction conditions, and outcomes.

Table 1: Examples of Radical Cyclization for Pyrrolidine Synthesis
SubstrateReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
O-Phenyloxime tethered to an alkeneAllylsulfone, PhCF3, 120 °C (microwave), 2 hFunctionalized pyrroline72Not specified nsf.gov
N-Allyl-N-acyl-β-aminoalkyl phenyl selenideBu3SnH, AIBN, benzene, refluxtrans-2,4-Disubstituted pyrrolidine7585:15 (trans:cis) figshare.com
N-Allyl-N-diphenylphosphinoyl-β-aminoalkyl phenyl selenideBu3SnH, AIBN, benzene, refluxcis-2,4-Disubstituted pyrrolidine82>98:2 (cis:trans) figshare.com
Homoallylic diazirinefac-Ir(ppy)3, Hantzsch ester, blue LEDs, rt, 4 hPyrroline derivativeUp to 96>20:1 for some examples nih.gov

Asymmetric Aminohydroxylation and Intramolecular Amidomercuration in Pyrrolidine Synthesis

The stereoselective synthesis of highly functionalized pyrrolidines, particularly those bearing multiple stereocenters, often requires sophisticated synthetic strategies. A powerful combination of reactions for achieving this is the use of Sharpless asymmetric aminohydroxylation followed by an intramolecular amidomercuration. This sequence allows for the controlled introduction of both nitrogen and oxygen functionalities, as well as the formation of the pyrrolidine ring with a high degree of stereocontrol.

Asymmetric aminohydroxylation (AA), a cornerstone of modern organic synthesis, provides a reliable method for the enantioselective synthesis of vicinal amino alcohols from prochiral olefins. nih.govresearchgate.net In the context of pyrrolidine synthesis, this reaction is instrumental in setting key stereocenters early in the synthetic route. The reaction typically employs a catalytic amount of an osmium species, a chiral ligand (often derived from dihydroquinine or dihydroquinidine), and a nitrogen source. The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, thus determining the absolute configuration of the newly formed stereocenters.

Following the formation of the vicinal amino alcohol, the pyrrolidine ring can be constructed via an intramolecular amidomercuration reaction. This cyclization involves the activation of a suitably positioned double bond within the molecule by a mercury(II) salt, followed by nucleophilic attack by the nitrogen atom of an amide group. The resulting organomercury intermediate is then typically reduced, for example with sodium borohydride, to afford the cyclized pyrrolidine product. The stereochemical outcome of this cyclization is often highly predictable, being governed by the stereocenters already present in the acyclic precursor, which were installed during the asymmetric aminohydroxylation step.

A notable application of this two-step strategy is in the synthesis of polyhydroxylated pyrrolidines. nih.gov The process commences with the regioselective asymmetric aminohydroxylation of an achiral olefin, which effectively introduces the vicinal amino alcohol functionality with high enantioselectivity. The subsequent intramolecular stereoselective amidomercuration of a δ-alkenylamide derived from this product leads to the formation of the five-membered ring, thereby establishing the complete stereochemical framework of the target pyrrolidine.

The table below presents detailed findings on the application of these methods in the synthesis of pyrrolidine precursors and the final cyclized products.

Table 2: Asymmetric Aminohydroxylation and Amidomercuration in Pyrrolidine Synthesis
Reaction TypeSubstrateReagents and ConditionsProductYield (%)Enantiomeric Excess (ee) / DiastereoselectivityReference
Asymmetric AminohydroxylationAchiral olefin(DHQD)2PHAL, N-bromoacetamide, OsO4 (cat.)syn-Amino alcoholNot specified>99% ee, >20:1 regioselectivity nih.gov
Intramolecular Amidomercurationδ-Alkenylamide1. Hg(OTFA)2, THF; 2. NaBH4, NaOHPolyhydroxylated pyrrolidineHighHigh stereoselectivity nih.gov
Asymmetric AminohydroxylationCinnamate ester(DHQ)2PHAL, TsN(Na)Cl, K2OsO2(OH)4α-Hydroxy-β-amino acid derivative9599% ee nih.gov
Asymmetric AminohydroxylationStyrene(DHQD)2PHAL, CbzN(Na)Cl, K2OsO2(OH)4(R)-Phenylglycinol derivative7597% ee nih.gov

S 2 Phenoxymethyl Pyrrolidine in Asymmetric Organocatalysis

Development and Design of (S)-2-(phenoxymethyl)pyrrolidine-Based Organocatalysts

The design of organocatalysts based on the this compound framework is rooted in the principles of proline catalysis, a field that has seen significant advancements since the early 2000s. nih.gov The pyrrolidine (B122466) nitrogen acts as a nucleophilic center, forming a transient enamine or iminium ion intermediate with carbonyl compounds, which then participates in the asymmetric reaction. The stereochemical outcome of these reactions is largely dictated by the steric and electronic properties of the substituent at the C2 position.

In the case of this compound, the phenoxymethyl (B101242) group provides a bulky and sterically demanding environment around the catalytic center. This steric hindrance is instrumental in directing the approach of the electrophile to one face of the enamine intermediate, thereby inducing high enantioselectivity. acs.org Furthermore, the oxygen atom in the phenoxymethyl group can participate in non-covalent interactions, such as hydrogen bonding, which can further stabilize the transition state and enhance stereocontrol.

Researchers have developed various derivatives of this compound to fine-tune their catalytic activity and selectivity. For instance, the introduction of a sulfoxide (B87167) moiety to the phenoxymethyl group has been shown to improve both the reactivity and stereoselectivity in Michael addition reactions. researchgate.net This is attributed to the ability of the sulfoxide oxygen to engage in hydrogen bonding interactions with the solvent or substrate. researchgate.net

Application in Enantioselective Carbon-Carbon Bond Forming Reactions

Organocatalysts derived from this compound have proven to be highly effective in a range of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. semanticscholar.orgresearchgate.net

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a key method for C-C bond formation, has been successfully catalyzed by this compound derivatives. nih.govwikipedia.org For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has demonstrated high efficiency in the asymmetric Michael addition of ketones like cyclohexanone (B45756) and cyclopentanone (B42830) to β-nitrostyrenes. researchgate.netconsensus.app These reactions produce γ-nitro carbonyl compounds in high yields (up to 97%) and with excellent stereoselectivity (up to >99:1 dr and >99% ee) without the need for any additives. researchgate.netconsensus.app

Below is a table summarizing the results of the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine.

EntryRTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
1C6H52097>99:1>99
24-ClC6H42296>99:1>99
34-BrC6H42295>99:199
44-MeC6H4249298:299
54-MeOC6H4249098:298
62-ClC6H42494>99:1>99
72-Furyl2488>99:199
82-Thienyl2490>99:199

Reaction conditions: Cyclohexanone (2 mmol), nitrostyrene (B7858105) (1 mmol), catalyst (10 mol%), CH2Cl2 (2 mL), room temperature.

Asymmetric Aldol (B89426) Condensation Reactions

Asymmetric aldol reactions represent another cornerstone of carbon-carbon bond formation where this compound-based catalysts have shown promise. nih.gov While specific data for the parent compound is not extensively detailed in the provided results, the broader class of proline and its derivatives are well-established catalysts for these transformations. nih.govnih.gov The general mechanism involves the formation of an enamine from the ketone donor and the pyrrolidine catalyst, which then adds to the aldehyde acceptor. The stereochemistry of the resulting aldol adduct is controlled by the chiral environment created by the catalyst.

Other Organocatalytic Asymmetric Transformations

Beyond Michael additions and aldol reactions, the versatility of the this compound scaffold extends to other organocatalytic asymmetric transformations. These include cycloadditions and α-functionalization reactions. scholaris.ca For instance, derivatives have been utilized in enantioselective Diels-Alder reactions and α-sulfenylation of aldehydes. acs.orggreyhoundchrom.com The ability to modify the phenoxymethyl group allows for the rational design of catalysts tailored for specific transformations, highlighting the modularity and potential of this structural motif in asymmetric organocatalysis. mdpi.com

Immobilized Catalysis Systems Utilizing this compound

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have explored the immobilization of this compound-based catalysts onto solid supports. nih.gov Covalent organic frameworks (COFs) have emerged as a particularly promising platform for this purpose due to their high surface area, tunable porosity, and crystalline nature. berkeley.edursc.org

Integration into Covalent Organic Frameworks (COFs)

The integration of this compound derivatives into COFs has led to the development of highly active and recyclable heterogeneous organocatalysts. acs.orgacs.org This is typically achieved through post-synthetic modification of a pre-formed COF or by using a pyrrolidine-functionalized monomer in the COF synthesis. acs.org

For example, a chiral COF was synthesized by appending (S)-2-(azidomethyl)pyrrolidine to a COF backbone via a click reaction. acs.orgacs.org The resulting material, featuring a 4-(phenoxymethyl)-1-[(2S)-2-pyrrolidinylmethyl]-1H-1,2,3-triazole derivative, demonstrated excellent catalytic activity in asymmetric Michael additions in water. acs.orgnih.gov These COF-based catalysts often exhibit enhanced reaction rates compared to their homogeneous counterparts and can be easily recovered and reused multiple times without a significant loss of activity or enantioselectivity. acs.orgnih.gov The well-defined and ordered nanochannels of the COFs can also contribute to the stereoselectivity by providing a confined chiral environment for the reaction to occur. acs.orgnih.gov

A study on chiral COFs for asymmetric aldol reactions revealed that the catalytic efficiency correlates with the number of accessible pyrrolidine sites within the framework. acs.org This highlights the importance of pore engineering in designing effective heterogeneous catalysts. The crystalline nature of COFs allows for precise structural characterization and a deeper understanding of the structure-activity relationships. berkeley.edu

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.2. Heterogeneous Catalysis Performance and Catalyst Recyclability 3.4. Role of this compound in Carbon Dioxide Fixation and Cyclic Carbonate Synthesis

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structural Basis for Chemical Interactions and Ligand Design with S 2 Phenoxymethyl Pyrrolidine

Structure-Activity Relationship (SAR) Studies of (S)-2-(phenoxymethyl)pyrrolidine Conjugates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives correlates with their biological activity. By systematically modifying different parts of the molecule—the pyrrolidine (B122466) ring, the phenoxymethyl (B101242) moiety, and its stereochemical configuration—researchers can elucidate key interactions with biological targets and optimize compound potency and selectivity. nih.govfrontiersin.org

Impact of Pyrrolidine Substituents on Molecular Interactions

The pyrrolidine ring is a privileged scaffold in drug discovery due to its sp3-hybridized carbons, which create a non-planar, three-dimensional structure that can effectively explore pharmacological space. nih.gov Substituents on the pyrrolidine ring significantly influence the molecule's conformation, basicity, and interaction profile. nih.gov

The nitrogen atom of the pyrrolidine ring is a key site for modification, with the majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position. nih.gov The basicity and nucleophilicity of this nitrogen can be tuned by the choice of substituent, which in turn affects interactions with molecular targets. For instance, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists for the Retinoic Acid-Related Orphan Receptor γ (RORγt) compared to their tertiary amine counterparts. nih.gov

Substituents on the carbon atoms of the ring also play a critical role. Modifications at the C-2 position can shift the basicity of the ring, while substituents at the C-4 position affect the ring's "puckering" or conformation. nih.gov This conformational control is crucial for biological activity. For example, a cis-4-CF3 substituent can lock the pyrrolidine ring into a specific pseudo-axial conformation, leading to full agonism at the GRP40 receptor. nih.gov SAR studies on pyrrolidine-2,5-dione scaffolds revealed that anticonvulsant activity is strongly affected by substituents at the C-3 position. nih.gov Specifically, large, non-aromatic groups like isopropyl or benzhydryl favored activity in certain anticonvulsant tests, while smaller methyl groups were more active in others. nih.gov

Substitution PositionType of Substituent/ModificationObserved Impact on Molecular Interaction or ActivityExample Target/Assay
N-1 (Nitrogen)Tertiary amines vs. unsubstitutedTertiary amines showed stronger agonism compared to weak agonism from unsubstituted pyrrolidines. nih.govRORγt Agonism
C-3Non-aromatic (sec-butyl) vs. aromatic groupsNon-aromatic substituents positively influenced anticonvulsant activity. nih.govAnticonvulsant (6 Hz test)
C-3Fluorophenyl vs. unsubstituted phenylFluorophenyl groups offered better in vitro potency and a superior efflux ratio profile. nih.govGlyT1 Inhibition
C-4Transposition of methyl group from C-3 to C-4Led to a complete loss of potency, highlighting the importance of substituent position. nih.govRORγt Agonism

Influence of Phenoxymethyl Moiety Variations on Compound Activity

The phenoxymethyl group serves as a critical recognition element, often engaging in hydrophobic and aromatic interactions within a target's binding pocket. Variations to this moiety can significantly alter a compound's activity. SAR studies on related structures emphasize the importance of the aryl group and its substitution pattern.

For instance, in a series of pyrrolidine pentamine inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an S-phenyl moiety at the R1 position was found to be essential for activity. mdpi.comnih.gov Altering this group or increasing the distance between the phenyl ring and the pyrrolidine scaffold led to a reduction or loss of inhibitory function. mdpi.comnih.gov This underscores the precise spatial and electronic requirements of the aryl group for effective target engagement.

In other studies, replacing a benzoyl group on a pyrrolidine scaffold with various other aryl substituents yielded potent analogues, with meta-substituted derivatives often showing improved biological activity. nih.gov The introduction of specific substituents onto the phenyl ring can fine-tune interactions. A para-fluoro substituent on a 3-phenyl ring was shown to improve the EC50 values for RORγt agonists. nih.gov Similarly, studies on pyrrolidine derivatives containing a sterically hindered phenol (B47542) fragment (a variation of the phenoxy group) have been conducted to evaluate their redox properties and potential as antioxidants. researchgate.net These findings collectively suggest that modifications to the phenoxymethyl group of this compound, such as adding electron-withdrawing or -donating groups or altering the substitution pattern on the phenyl ring, are key strategies for modulating biological activity.

Stereochemical Purity and Enantioselective Effects in Molecular Recognition

Stereochemistry is a defining feature of the pyrrolidine scaffold's interaction with biological systems. nih.gov The chiral center at the C-2 position in this compound dictates a specific three-dimensional orientation of the phenoxymethyl group relative to the pyrrolidine ring. This fixed spatial arrangement is crucial for enantioselective recognition by chiral biological macromolecules like proteins and enzymes. nih.gov

The non-planar nature of the five-membered ring, which undergoes a phenomenon known as "pseudorotation," allows it to present its substituents in precise spatial vectors. nih.gov Different stereoisomers and the spatial orientation of substituents can result in vastly different biological profiles due to distinct binding modes with enantioselective protein targets. nih.gov For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was strongly preferred over the trans orientation. nih.gov The synthesis of chiral pyrrolidine-substituted ligands has demonstrated that specific stereoisomers are required for achieving high levels of enantioselectivity in catalytic reactions, further highlighting the critical role of stereochemical purity in molecular recognition. researchgate.net Therefore, the (S)-configuration of the parent compound is not arbitrary but is essential for its intended molecular interactions.

Design Principles for Pyrrolidine-Based Ligands and Scaffolds

The pyrrolidine ring is a versatile and highly valued scaffold in modern drug design, largely due to three key characteristics: its contribution to stereochemistry, its inherent three-dimensionality, and its ability to be readily functionalized. nih.gov The design of new ligands based on this scaffold leverages these features to optimize interactions with biological targets.

Key Design Principles:

Exploiting 3D Space : Unlike flat aromatic systems, the saturated, sp3-hybridized nature of the pyrrolidine ring provides significant three-dimensional (3D) coverage. nih.gov This allows for the creation of ligands that can access and fit into complex and deep binding pockets that are inaccessible to planar molecules. Properly designed pyrrolidine fragments can explore 3D pharmacophore space and provide synthetic vectors for hit-to-lead evolution. frontiersin.org

Stereochemical Control : The presence of one or more chiral centers is a hallmark of the pyrrolidine scaffold. Ligand design must control this stereochemistry to ensure enantioselective binding to the target. Synthetic strategies often start from optically pure precursors like proline or 4-hydroxyproline (B1632879) to maintain stereochemical integrity. mdpi.com

Modulating Physicochemical Properties : The 3D character and saturation of the pyrrolidine scaffold are known to impart favorable physicochemical properties, most notably improved aqueous solubility compared to flat aromatic counterparts. frontiersin.org Furthermore, substitutions on the ring, particularly on the nitrogen, can be used to modulate basicity (pKa), which is a critical parameter for target binding and pharmacokinetic properties. nih.gov

Functionalization and Vectorial Display : The pyrrolidine ring serves as a rigid scaffold from which functional groups can be projected in well-defined directions. The design process involves strategically placing substituents (like the phenoxymethyl group) at positions that will engage in specific interactions such as hydrogen bonding, hydrophobic interactions, or ionic bonds with the target protein. nih.gov

Studies of Specific Molecular Targets and Interaction Mechanisms

Pyrrolidine-based structures have been successfully developed to interact with a wide array of biological targets. Molecular docking and SAR studies have provided detailed insights into the specific interaction mechanisms that underpin their activity.

For instance, molecular docking studies of a 2-(hydroxymethyl)pyrrolidine derivative with Sphingosine Kinase 1 (SphK1) revealed specific hydrogen bonding interactions. The primary alcohol of the hydroxymethyl group formed a hydrogen bond with Ser168, while the tertiary nitrogen of the pyrrolidine ring bonded with Asp178 in the enzyme's binding pocket. nih.gov

In the case of Retinoic Acid-Related Orphan Receptor γ (RORγt) , a hexafluoroisopropyl alcohol moiety on a pyrrolidine ligand was shown to establish a critical hydrogen bond with His479. nih.gov This same study noted that the cis-configuration of two phenyl rings on the scaffold allowed for a favorable face-to-face stacked arrangement. nih.gov

Derivatives of a pyrrolidine pentamine scaffold have been identified as inhibitors of Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib] , an enzyme responsible for antibiotic resistance. mdpi.comnih.gov A correlation analysis between molecular docking scores (ΔG) and the experimentally observed inhibitory activity showed a significant relationship, validating the predicted binding modes. mdpi.com

New pyrrolidine derivatives have also been synthesized and evaluated as potential analgesic and anti-inflammatory agents through their interaction with Cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net In silico docking studies are used to predict the binding affinity and orientation of these compounds within the active sites of the COX enzymes. researchgate.net

Molecular TargetPyrrolidine Derivative ClassKey Interaction Mechanisms Observed or Predicted
Sphingosine Kinase 1 (SphK1)2-(hydroxymethyl)pyrrolidinesHydrogen bonding between the hydroxyl group and Ser168, and between the pyrrolidine nitrogen and Asp178. nih.gov
RORγtSubstituted pyrrolidinesHydrogen bonding with His479; face-to-face stacking of aryl substituents. nih.gov
AAC(6')-IbPyrrolidine pentaminesBinding affinity correlates with docking scores (ΔG), with the S-phenyl moiety being critical. mdpi.com
Glycine Transporter 1 (GlyT1)Pyrrolidine sulfonamidesStructure-activity relationships are well-defined by substitutions on the pyrrolidine and aryl rings. nih.gov
CXCR4 Chemokine Receptor(S)-pyrrolidinesIdentified as antagonists with antimetastatic activity. nih.gov
Glucosamine-6-Phosphate SynthaseSpiropyrrolidinesHydrogen bonding interactions involving the pyrrolidine –NH and –CO groups with Gly78. nih.gov

Computational Approaches in Understanding S 2 Phenoxymethyl Pyrrolidine Chemistry

Molecular Docking and Binding Affinity Predictions for Pyrrolidine (B122466) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com It is widely employed in drug discovery to screen large databases of chemical compounds and predict their binding affinity and interaction with a specific protein target. nanobioletters.com This in silico approach can significantly reduce the time and cost associated with experimental screening. nanobioletters.com

In the study of pyrrolidine derivatives, molecular docking has been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SARs). For instance, various spirooxindole pyrrolidine derivatives have been synthesized and evaluated for their anti-diabetic activity by testing their inhibition against α-glucosidase and α-amylase enzymes. nih.gov Docking simulations of these compounds predicted significant binding affinities. Compound 6i (a benzodioxole grafted spirooxindole pyrrolidinyl derivative), for example, showed a strong predicted binding affinity for α-glucosidase (−10.1 kcal/mol) and α-amylase (−8.9 kcal/mol). nih.gov These computational results corroborated experimental findings, where compound 6i was found to be a potent inhibitor of both enzymes. nih.gov

Similarly, docking studies on spiro[pyrrolidin-3,2-oxindoles] containing a nitroisoxazole moiety were performed to evaluate their potential as dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein. scispace.com The newly designed compound Pred 01 exhibited a higher predicted binding affinity (−9.4 kcal/mol) than the highly active compound N°04 from the initial dataset (−8.8 kcal/mol) and the known inhibitor Nutlin-3 (−8.2 kcal/mol), suggesting its potential as a more effective inhibitor. scispace.com

Table 1: Predicted Binding Affinities of Selected Pyrrolidine Derivatives
Compound/Derivative TypeTarget ProteinPredicted Binding Affinity (kcal/mol)
Compound 6i (Benzodioxole grafted spirooxindole pyrrolidine)α-glucosidase-10.1 nih.gov
Compound 6i (Benzodioxole grafted spirooxindole pyrrolidine)α-amylase-8.9 nih.gov
Pred 01 (Spiro[pyrrolidin-3,2-oxindole] derivative)MDM2-9.4 scispace.com
Compound N°04 (Spiro[pyrrolidin-3,2-oxindole] derivative)MDM2-8.8 scispace.com
Nutlin-3 (Control)MDM2-8.2 scispace.com

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the mechanisms of organic reactions. mdpi.comrsc.org These methods allow for the detailed study of reaction pathways, including the characterization of intermediates and transition states, and the calculation of activation energies, which provides insight into reaction feasibility and selectivity. rsc.org

The synthesis of pyrrolidine rings and their derivatives has been a subject of extensive mechanistic study using quantum chemistry. For example, the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines was elucidated using DFT calculations. nih.govacs.org This transformation involves the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical species. nih.govacs.org The calculations showed that this nitrogen release is the rate-determining step (rds), with a calculated activation energy of 17.7 kcal/mol. nih.govacs.org The subsequent barrierless ring closure of the biradical explains the stereoretentive nature of the reaction. nih.gov

Another study focused on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin. nih.govrsc.org DFT calculations were used to model all stages of the complex reaction, which includes a Michael addition, a Nef-type rearrangement, and cyclization. The calculations revealed varying energy barriers for different steps. For instance, the initial Michael addition has a relatively low energy barrier of 21.7 kJ/mol, while the tautomerization step necessary for the final cyclization has a much higher barrier of 178.4 kJ/mol. nih.govrsc.org The final ring-closing step to form the pyrrolidine ring, however, was found to be very facile, with an energy barrier of only 11.9 kJ/mol once the precursor is suitably protonated. nih.govrsc.org

Table 2: Calculated Activation Energies for Reactions Involving Pyrrolidine Derivatives
Reaction StepComputational MethodCalculated Activation Energy
N₂ release in pyrrolidine-to-cyclobutane contraction (rds)DFT17.7 kcal/mol nih.govacs.org
Michael addition (Nitromethane to Coumarin)DFT21.7 kJ/mol nih.gov
Tautomerization for cyclization (Pyrrolidinedione synthesis)DFT178.4 kJ/mol nih.govrsc.org
Final cyclization to pyrrolidine ringDFT11.9 kJ/mol nih.govrsc.org

Conformational Analysis and Stereochemical Influences in Pyrrolidine Structures

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, a phenomenon often described as "pseudorotation". nih.gov This conformational flexibility is a key feature of the pyrrolidine scaffold, allowing it to explore three-dimensional space efficiently, which is crucial for its interaction with biological macromolecules. nih.govunipa.it The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The specific conformation adopted and the orientation of substituents are heavily influenced by stereochemical and stereoelectronic effects.

Computational analysis is essential for understanding the subtle energy differences between these conformers. Quantum chemical studies on difluorinated pyrrolidines, for example, have provided deep insights into how substituents dictate conformational preferences. nih.govbeilstein-journals.org The position of fluorine atoms on the ring induces significant stereoelectronic effects. A generalized anomeric effect, which involves electron delocalization from the nitrogen lone pair into an anti-bonding C-F orbital (nN→σ*CF), plays a crucial role in stabilizing conformers of α-fluoro isomers and creates a strong conformational bias. nih.govbeilstein-journals.org

Table 3: Key Concepts in Pyrrolidine Conformational Analysis
ConceptDescriptionInfluence on Pyrrolidine Structure
PseudorotationA continuous puckering motion of the five-membered ring that allows it to interconvert between various envelope and twist forms. nih.govContributes to the 3D coverage and conformational flexibility of the molecule. nih.gov
Envelope & Twist ConformationsLow-energy puckered structures adopted by the pyrrolidine ring to minimize ring strain. The envelope has four atoms in a plane, while the twist has no such plane.Determines the spatial orientation of substituents as either pseudo-axial or pseudo-equatorial. nih.gov
Anomeric Effect (nN→σ*CF)An electron delocalization from the nitrogen lone pair to the antibonding orbital of an adjacent C-F bond. nih.govbeilstein-journals.orgStrongly stabilizes specific conformations in α-fluorinated pyrrolidines, creating a significant conformational bias. nih.govbeilstein-journals.org
Gauche EffectThe tendency of certain substituents (like fluorine) to prefer a gauche (60°) dihedral angle over an anti (180°) one.Plays a secondary role in difluorinated pyrrolidines, often overshadowed by steric and electrostatic forces. nih.gov

Q & A

Q. What are the established synthetic routes for (S)-2-(phenoxymethyl)pyrrolidine, and how can enantiomeric purity be ensured?

Methodological Answer: this compound (CAS 174213-76-4) is typically synthesized via chiral resolution or asymmetric catalysis. A common approach involves:

  • Chiral Pool Synthesis : Starting from (S)-proline derivatives, introducing the phenoxymethyl group via nucleophilic substitution or coupling reactions .
  • Asymmetric Hydrogenation : Using palladium or ruthenium catalysts with chiral ligands to control stereochemistry during hydrogenation of precursor imines .
    To ensure enantiomeric purity, chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry is recommended. Confirmation via X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Structural Characterization :
    • NMR : 1^1H and 13^13C NMR identify protons and carbons adjacent to the chiral center (e.g., δ 3.7–4.2 ppm for the phenoxymethyl group) .
    • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak at m/z 177.2429 (C11_{11}H15_{15}NO) .
  • Functional Analysis :
    • Chiral Purity : Enantiomeric excess (ee) quantified via chiral GC or HPLC .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Asymmetric Catalysis : The pyrrolidine scaffold is a chiral organocatalyst in Michael additions or aldol reactions. The phenoxymethyl group enhances steric bulk, influencing transition-state geometry .
  • Pharmaceutical Intermediates : Used to synthesize bioactive molecules (e.g., β3_3-adrenergic receptor agonists) via functional group modifications .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its catalytic activity in asymmetric reactions?

Methodological Answer: The (S)-configuration directs spatial orientation of the phenoxymethyl group, affecting:

  • Transition-State Stabilization : In proline-based organocatalysis, the phenoxymethyl group creates a hydrophobic pocket, favoring specific enantiomers. Computational studies (DFT) model non-covalent interactions (e.g., π-π stacking with substrates) .
  • Steric Effects : Bulkier substituents reduce catalytic turnover but increase selectivity. Kinetic studies (e.g., variable-temperature NMR) quantify energy barriers .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles : Trace enantiomers or byproducts (e.g., from incomplete resolution) can skew bioactivity. LC-MS/MS identifies impurities down to 0.1% .
  • Assay Conditions : Variations in solvent polarity or pH alter protonation states. Standardize assays using buffered solutions (e.g., PBS at pH 7.4) and validate via dose-response curves .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., replacing phenoxy with thiophenoxy) and compare:
    • Electronic Effects : Hammett plots correlate substituent σ values with reaction rates .
    • Steric Maps : X-ray crystallography or molecular docking (e.g., AutoDock Vina) visualizes binding pocket occupancy .
  • High-Throughput Screening : Test libraries of derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition) to identify pharmacophores .

Q. What advanced analytical techniques address challenges in quantifying trace enantiomers?

Methodological Answer:

  • Chiral SFC : Supercritical fluid chromatography achieves faster separations than HPLC, with resolution >1.5 for ee ≥99% .
  • Isotopic Labeling : 19^{19}F-NMR (if fluorinated analogs are synthesized) enables real-time monitoring of enantiomer interconversion .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential irritancy (similar to related pyrrolidines in ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers design kinetic studies to compare catalytic efficiency with analogs?

Methodological Answer:

  • Control Variables : Fix substrate concentration, temperature (25°C), and solvent (e.g., DMF).
  • Data Collection : Monitor reaction progress via in situ IR (e.g., carbonyl peak disappearance) or quenching aliquots for GC analysis .
  • Statistical Validation : Use ANOVA to assess significance of turnover frequency (TOF) differences between analogs .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Replicates : Repeat degradation studies (e.g., 1M HCl, 24h) with LC-MS monitoring. Differences may arise from:
    • Impurity Catalysis : Trace metals accelerate decomposition. Use ultrapure reagents and chelators (e.g., EDTA) .
    • Isomerization : Chiral inversion under heat/acid. Track ee via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.